molecular formula C30H42N4O B12413301 BChE-IN-5

BChE-IN-5

Cat. No.: B12413301
M. Wt: 474.7 g/mol
InChI Key: GZBQVFPQSQFJCG-PEFOLFAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BChE-IN-5 is a compound known for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters. BChE plays a crucial role in maintaining normal cholinergic function by hydrolyzing acetylcholine, similar to acetylcholinesterase (AChE). Selective inhibition of BChE has been considered a viable therapeutic approach for treating neurodegenerative disorders such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-5 involves a multi-step process. One common method includes the co-immobilization of the enzyme with 0.2 M 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel. This preparation retains enzyme activity for at least 300 days . Another method involves using g-C3N4 nanosheets, silver ion, and o-phenylenediamine as chromogenic agents .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the stability and activity retention of the enzyme preparation suggest that large-scale production could be feasible using similar immobilization techniques.

Chemical Reactions Analysis

Types of Reactions: BChE-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s activity can be assessed using ratiometric fluorescence and colorimetric strategies .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include g-C3N4 nanosheets, silver ion, and o-phenylenediamine. The oxidation-reduction reaction of o-phenylenediamine and silver ion generates 2,3-diaminophenazine, which is used to evaluate the activity of BChE .

Major Products Formed: The major products formed from these reactions include 2,3-diaminophenazine and other fluorescent compounds that can be used to detect BChE activity .

Mechanism of Action

BChE-IN-5 exerts its effects by inhibiting the activity of butyrylcholinesterase. The enzyme is a serine hydrolase that catalyzes the hydrolysis of esters of choline, including acetylcholine . This compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other substrates. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders .

Comparison with Similar Compounds

BChE-IN-5 is unique compared to other BChE inhibitors due to its high selectivity and potency. Similar compounds include bambuterol, rivastigmine, pancuronium bromide, and NNC 756 . These compounds also inhibit BChE but may have different binding modes and selectivity profiles. For example, rivastigmine is a dual inhibitor of both AChE and BChE, while this compound is more selective for BChE .

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of butyrylcholinesterase makes it a valuable tool for studying cholinergic function and developing treatments for neurodegenerative disorders.

Properties

Molecular Formula

C30H42N4O

Molecular Weight

474.7 g/mol

IUPAC Name

(2S)-N-[2-(1-benzylazepan-4-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C30H42N4O/c1-2-3-17-31-29(21-26-22-33-28-14-8-7-13-27(26)28)30(35)32-18-15-24-12-9-19-34(20-16-24)23-25-10-5-4-6-11-25/h4-8,10-11,13-14,22,24,29,31,33H,2-3,9,12,15-21,23H2,1H3,(H,32,35)/t24?,29-/m0/s1

InChI Key

GZBQVFPQSQFJCG-PEFOLFAWSA-N

Isomeric SMILES

CCCCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CCCCNC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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